BenchChemオンラインストアへようこそ!

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

medicinal chemistry chemical probe kinase inhibitor

This compound features a distinctive 3-cyanopyridine terminus, piperidine linker, and cyclopropyl-substituted pyrimidine ether, creating a unique electrostatic/steric profile unattainable by simpler des-chloro, des-cyclopropyl, or regioisomeric analogs. No quantitative bioactivity, selectivity, or ADME data exists in the public domain, making it a blank-slate chemical probe for novel target screening. De novo profiling is essential before any application-specific use. High purity; supply may be limited; custom synthesis available.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2320376-59-6
Cat. No. B2572286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
CAS2320376-59-6
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=C4)C#N
InChIInChI=1S/C19H21N5O/c20-10-15-1-4-18(21-11-15)24-7-5-14(6-8-24)12-25-19-9-17(16-2-3-16)22-13-23-19/h1,4,9,11,13-14,16H,2-3,5-8,12H2
InChIKeyATELCPLRXGSWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile (CAS 2320376-59-6): Structural Baseline and Procurement Context


The compound 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile (CAS 2320376-59-6) is a fully synthetic, multi-heterocyclic small molecule whose core structure combines a 3-cyanopyridine (nicotinonitrile) terminus, a piperidine linker, and a cyclopropyl-substituted pyrimidine ether. This architecture places it within a chemical space explored for kinase inhibition, GPCR modulation, and CNS-penetrant probe development. At the time of this analysis, no primary research articles, patents, or authoritative database entries containing quantitative bioactivity, ADME, or selectivity data for this exact compound were retrievable from permissible sources. The existing public record is limited to vendor catalog entries and inferred class-level properties, and any procurement or selection decision must be made with the understanding that compound-specific differentiation evidence is currently absent from the peer-reviewed and patent literature.

Why In-Class Nicotinonitrile-Piperidine-Pyrimidine Hybrids Cannot Be Assumed Interchangeable with 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile


Despite sharing a common nicotinonitrile-piperidine-pyrimidine skeleton, closely related analogs demonstrate that minor structural modifications—such as the presence of a chlorine atom on the pyridine ring or variation in the heteroaryl ether—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The cyclopropyl group on the pyrimidine ring and the exact substitution pattern on the nicotinonitrile terminus create a unique electrostatic and steric environment that cannot be replicated by simple des-chloro, des-cyclopropyl, or regioisomeric variants. Without compound-specific head-to-head data, assuming functional equivalence between this compound and its nearest neighbors risks misassignment of activity and wasted screening resources.

Quantitative Differentiation Evidence for 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile (2320376-59-6)


Absence of Public Comparator Data Precludes Quantitative Differentiation at This Time

A systematic search of primary research articles, patents, and authoritative databases (excluding vendor-only platforms) returned no quantitative biological, physicochemical, or ADME data for this compound or its direct comparators. Consequently, no differential evidence dimensions can be populated with numerical values. This entry serves as an explicit statement that high-strength, comparator-based evidence is not currently available in the public domain.

medicinal chemistry chemical probe kinase inhibitor

Evidence-Linked Application Scenarios for 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile


No Evidence-Backed Application Scenarios Can Be Defined

Because no public quantitative efficacy, selectivity, or ADME data were identified for this compound, no specific research or industrial application scenario can be justified from the evidence. Prospective users are advised to treat the compound as an uncharacterized chemical entity requiring de novo profiling before any application-specific use.

Quote Request

Request a Quote for 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.